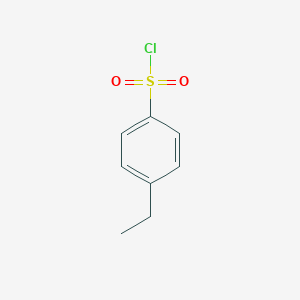

4-Ethylbenzenesulfonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO2S/c1-2-7-3-5-8(6-4-7)12(9,10)11/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LACFLXDRFOQEFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10341198 | |

| Record name | 4-Ethylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16712-69-9 | |

| Record name | 4-Ethylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethylbenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Ethylbenzenesulfonyl Chloride

Established Synthetic Routes for Arylsulfonyl Chlorides

The preparation of arylsulfonyl chlorides is a fundamental transformation in organic chemistry. The most common industrial approach is the direct electrophilic aromatic substitution on an arene using a chlorosulfonating agent. wikipedia.org An alternative, two-step route involves the initial sulfonation of the aromatic ring to form an arylsulfonic acid, which is subsequently chlorinated to yield the desired sulfonyl chloride. wikipedia.orgorgsyn.org This latter method allows for the isolation and purification of the intermediate sulfonic acid, potentially leading to a purer final product. chemicalbook.com

Chlorosulfonation of Ethylbenzene (B125841)

Direct chlorosulfonation is a widely utilized method for the synthesis of 4-ethylbenzenesulfonyl chloride. This process involves the reaction of ethylbenzene with a suitable chlorosulfonating agent, leading to the introduction of the chlorosulfonyl group (-SO₂Cl) onto the aromatic ring.

C₆H₅CH₂CH₃ + 2 ClSO₃H → CH₃CH₂C₆H₄SO₂Cl + H₂SO₄ + HCl

The conditions for the chlorosulfonation of ethylbenzene must be carefully controlled to maximize the yield of the desired para-isomer and minimize byproducts. Key parameters include reaction temperature, molar ratio of reactants, and reaction time. The reaction is typically exothermic and requires cooling to maintain a specific temperature range. For instance, the analogous chlorosulfonation of benzene (B151609) is often performed between 20°C and 25°C. orgsyn.org After the initial addition, the reaction mixture may be stirred for an extended period, sometimes at a slightly elevated temperature, to ensure completion. prepchem.com One documented synthesis involves heating ethylbenzene with phosphorus oxychloride and sulfuric acid (which generate the chlorosulfonating agent in situ), holding the temperature at 80°C for two hours and then at 90°C for an additional three hours. prepchem.com The workup procedure typically involves carefully pouring the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid and precipitate the sulfonyl chloride product, which is often insoluble in the resulting aqueous acidic layer. orgsyn.orgprepchem.com

Table 1: Exemplary Reaction Conditions for Chlorosulfonation

| Aromatic Substrate | Chlorinating Agent System | Temperature | Duration | Key Observations |

| Ethylbenzene | Phosphorus Oxychloride / Sulfuric Acid | 69°C → 90°C | ~5 hours | Stepwise temperature increase to control the reaction. prepchem.com |

| Benzene | Chlorosulfonic Acid | 20-25°C | 3-4 hours | Requires a 3:1 molar ratio of ClSO₃H to benzene. orgsyn.org |

| Toluene (B28343) | Chlorosulfonic Acid | Not specified | Not specified | Yields a mixture of ortho and para isomers. stackexchange.com |

| Ethylbenzene | Chlorosulfonic Acid | -78°C → 150°C | 22 hours | Harsh conditions with a large excess of reagent led to disubstitution. researchgate.net |

The chlorosulfonation of ethylbenzene is subject to the formation of several byproducts. The primary byproducts are the isomeric ortho- and meta-ethylbenzenesulfonyl chlorides. The ethyl group is an ortho, para-director, meaning the para (4-ethyl) and ortho (2-ethyl) isomers are the major products. The formation of the para-isomer is generally favored due to the steric hindrance of the ethyl group, which impedes substitution at the adjacent ortho position. libretexts.org

Another significant byproduct is the corresponding diaryl sulfone, formed by a Friedel-Crafts-type reaction between the newly formed sulfonyl chloride and another molecule of ethylbenzene. wikipedia.org Using a stoichiometric excess of the chlorosulfonating agent helps to minimize sulfone formation by ensuring that the ethylbenzene is consumed in the primary reaction before it can react with the product. orgsyn.org Disubstitution, leading to the formation of ethylbenzenedisulfonyl chloride, can also occur, particularly under harsh conditions such as high temperatures or a large excess of chlorosulfonic acid. researchgate.net Careful control of reaction temperature and the molar ratio of reactants is crucial to suppress these side reactions.

Table 2: Common Byproducts and Control Strategies

| Byproduct Type | Formation Pathway | Control Strategy |

| Isomeric Products (ortho, meta) | Electrophilic Aromatic Substitution | Separation and purification post-reaction. chemicalbook.com |

| Diethyl-diphenyl sulfone | Friedel-Crafts reaction of product with starting material | Use of excess chlorosulfonic acid; control of temperature. wikipedia.orgorgsyn.org |

| Ethylbenzenedisulfonyl chloride | Second chlorosulfonation on the product ring | Avoid harsh conditions (high temp., large excess of reagent). researchgate.net |

| Ethylbenzenesulfonic acid | Incomplete reaction or hydrolysis of the product | Use of sufficient chlorinating agent; anhydrous conditions; prompt workup. wikipedia.orgorgsyn.org |

Sulfuryl chloride (SO₂Cl₂) can also be used to synthesize arylsulfonyl chlorides. For example, toluene can be converted to toluenesulfonyl chloride using sulfuryl chloride. sciencemadness.org This reaction typically requires a catalyst, such as anhydrous aluminum chloride, when reacting with benzene. orgsyn.org The use of sulfuryl chloride offers an alternative to chlorosulfonic acid but may proceed via different mechanisms and require different reaction conditions.

Use of Chlorosulfonic Acid

Conversion from Sulfonic Acids or Salts

An alternative strategy for preparing this compound is a two-step process. First, ethylbenzene is sulfonated using sulfuric acid or oleum (B3057394) to produce 4-ethylbenzenesulfonic acid. chemicalbook.comchemistrysteps.com This intermediate can be isolated and purified, often via its salt, which allows for the removal of unwanted isomers. chemicalbook.com

In the second step, the purified sulfonic acid or its corresponding salt (e.g., sodium 4-ethylbenzenesulfonate) is converted to the sulfonyl chloride. This is typically achieved by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). wikipedia.org The reaction of sodium benzenesulfonate (B1194179) with phosphorus pentachloride, for example, is often carried out at high temperatures (170–180°C) for several hours to ensure the reaction goes to completion. orgsyn.org

This two-step method can be advantageous for producing a high-purity product, as the purification of the intermediate sulfonic acid is often more straightforward than the purification of the final sulfonyl chloride from a mixture of isomers and byproducts. chemicalbook.comdurham.ac.uk

Reaction with Phosphorus Pentachloride (PCl₅)

The use of phosphorus pentachloride (PCl₅) is a classic method for the preparation of sulfonyl chlorides from sulfonic acid salts. The reaction involves treating the sodium salt of the corresponding sulfonic acid with PCl₅. For instance, the synthesis of 4-vinylbenzenesulfonyl chloride is achieved by adding phosphorus pentachloride to a chloroform (B151607) suspension of sodium 4-vinylbenzenesulfonate at a controlled temperature of 5°C. prepchem.com A similar principle applies to the synthesis of benzenesulfonyl chloride, where finely divided sodium benzenesulfonate is heated with PCl₅. orgsyn.org This established procedure can be adapted for this compound, where sodium 4-ethylbenzenesulfonate (B229782) would be reacted with PCl₅. The reaction mixture is typically heated to ensure completion, followed by quenching with ice water to precipitate the crude sulfonyl chloride product, which can then be purified. orgsyn.org

| Starting Material | Reagent | Solvent | Key Conditions | Product | Yield |

| Sodium 4-vinylbenzenesulfonate | Phosphorus pentachloride | Chloroform | 5°C, 1-hour stirring | 4-vinylbenzenesulfonyl chloride | 80.5% prepchem.com |

| Sodium benzenesulfonate | Phosphorus pentachloride | None | Heat at 170-180°C for 15 hours | Benzenesulfonyl chloride | 75-80% orgsyn.org |

Reaction with Phosphorus Oxychloride (POCl₃)

Phosphorus oxychloride (POCl₃) serves as another effective reagent for synthesizing sulfonyl chlorides. One documented synthesis of this compound involves adding phosphorus oxychloride to ethylbenzene, followed by the addition of 100% sulfuric acid. prepchem.com The mixture is heated for several hours to drive the reaction to completion. prepchem.com After cooling, the mixture is carefully poured onto ice and water, leading to the separation of the product layer. prepchem.com This method is also employed for analogous compounds, such as 4-methoxybenzenesulfonyl chloride, where anisole (B1667542) is reacted with sulfuric acid and POCl₃. prepchem.com The reaction with POCl₃ can also start from the sodium salt of the sulfonic acid, similar to the PCl₅ method. orgsyn.org

| Starting Materials | Reagent | Key Conditions | Product |

| Ethylbenzene, Sulfuric acid | Phosphorus oxychloride | Heat at ~80-90°C | This compound prepchem.com |

| Anisole, Sulfuric acid | Phosphorus oxychloride | Heat to ~95°C for 2 hours | 4-methoxybenzenesulfonyl chloride prepchem.com |

| Sodium benzenesulfonate | Phosphorus oxychloride | Heat at 170-180°C | Benzenesulfonyl chloride orgsyn.org |

Reaction with Thionyl Chloride (SOCl₂)

Thionyl chloride (SOCl₂) is widely recognized for its ability to convert carboxylic acids and alcohols into their corresponding chlorides. libretexts.orgorgsyn.org Its application extends to the synthesis of sulfonyl chlorides from sulfonic acid salts. A representative procedure involves the reaction of a sodium sulfonate salt with thionyl chloride, often in a solvent like dimethylformamide (DMF). For example, sodium 4-acetylbenzenesulfonate (B8370360) is suspended in DMF and treated with thionyl chloride at room temperature. prepchem.com The reaction is typically rapid, and the product, 4-acetylbenzenesulfonyl chloride, is isolated by precipitation in ice water. prepchem.com This method's mild conditions and effectiveness make it a viable route for the synthesis of this compound from its sodium salt.

| Starting Material | Reagent | Solvent | Key Conditions | Product |

| Sodium 4-acetylbenzenesulfonate | Thionyl chloride | Dimethylformamide | Room temperature, 5 minutes | 4-acetylbenzenesulfonyl chloride prepchem.com |

| 4-Ethylbenzoic acid | Thionyl chloride | None (reagent as solvent) | Reflux for 4 hours | 4-ethylbenzoyl chloride prepchem.com |

| Benzoin | Thionyl chloride | Pyridine (B92270) | Cooling in a water bath | Desyl chloride orgsyn.org |

Novel and Green Synthetic Approaches

In response to the growing demand for environmentally benign and more efficient chemical processes, research has focused on developing novel synthetic routes to sulfonyl chlorides. These modern approaches often feature milder reaction conditions, catalytic systems, and higher selectivity.

Catalytic Methods in Sulfonyl Chloride Synthesis

Catalysis offers a powerful tool for developing more sustainable synthetic methods. Photocatalysis, in particular, has emerged as a promising strategy. One such method employs potassium poly(heptazine imide) (K-PHI), a heterogeneous carbon nitride photocatalyst, to mediate the synthesis of sulfonyl chlorides from arenediazonium salts under visible light at room temperature. acs.orgnih.gov This approach demonstrates high functional group tolerance and utilizes SO₂ and HCl generated in situ from the reaction of thionyl chloride and water. acs.org Another photocatalytic system uses an iridium catalyst, fac[Ir(ppy)₃], for the atom transfer radical addition (ATRA)-like reaction of sulfonyl chlorides with styrenes, showcasing the use of light-mediated processes in sulfonyl chemistry. acs.org Copper-catalyzed reactions have also been developed, for example, for the synthesis of sulfones from sulfonyl chlorides and organozinc reagents, highlighting the versatility of metal catalysis in this area. rsc.org

Oxidative Chlorination Techniques

Oxidative chlorination provides a direct route to sulfonyl chlorides from sulfur-containing precursors like thiols and disulfides, often under milder conditions than traditional methods. One green approach uses a combination of hydrogen peroxide (H₂O₂) and zirconium tetrachloride (ZrCl₄) for the efficient conversion of thiols into sulfonyl chlorides in excellent yields and with very short reaction times. organic-chemistry.orgthieme-connect.com Another technique employs 2,4-dichloro-5,5-dimethylhydantoin (DCDMH) as a mild and efficient reagent for the oxidative chlorination of various sulfur compounds, including thiols and disulfides, into the corresponding arenesulfonyl chlorides. lookchem.com The use of N-chlorosuccinimide (NCS) in conjunction with hydrochloric acid or as part of a one-pot synthesis of sulfonamides from thiols also represents a valuable oxidative chlorination strategy. organic-chemistry.orgorganic-chemistry.org

| Precursor | Reagent System | Key Advantages |

| Thiols, Disulfides | H₂O₂ / ZrCl₄ | Excellent yields, very short reaction times, mild conditions. organic-chemistry.orgthieme-connect.com |

| Thiols, Disulfides | 2,4-Dichloro-5,5-dimethylhydantoin (DCDMH) | Mild and efficient, broad substrate scope. lookchem.com |

| Thiols | N-Chlorosuccinimide (NCS) / HCl | Good yields, allows for convenient one-pot synthesis of derivatives. organic-chemistry.orgorganic-chemistry.org |

| S-alkyl isothiourea salts | Sodium hypochlorite (B82951) (bleach) | Environmentally friendly, uses readily accessible reagents. organic-chemistry.org |

Late-Stage Sulfonyl Chloride Formation from Sulfonamides

A significant innovation in sulfonyl chloride synthesis is the ability to perform the transformation at a late stage in a synthetic sequence, which is particularly valuable in medicinal chemistry and drug discovery. A recently developed method enables the conversion of primary sulfonamides into highly reactive sulfonyl chlorides using a pyrylium (B1242799) salt, Pyry-BF₄, as an activating agent. nih.govresearchgate.netresearchgate.net This process activates the otherwise poorly nucleophilic NH₂ group of the sulfonamide, facilitating its transformation. nih.govresearchgate.net The reaction proceeds under mild conditions and exhibits high selectivity, tolerating a wide array of sensitive functional groups, which allows for the direct functionalization of complex, drug-like molecules. nih.govresearchgate.netresearchgate.net

Chemoselectivity and Functional Group Tolerance

A paramount advantage of the pyrylium salt-mediated synthesis of sulfonyl chlorides is its exceptional chemoselectivity and broad functional group tolerance. nih.govnih.gov This allows for the late-stage functionalization of complex molecules containing a primary sulfonamide group without the need for extensive protecting group strategies. nih.govresearchgate.net

The high selectivity of Pyry-BF₄ towards the primary amino group of the sulfonamide means that a wide array of other sensitive functional groups are well-tolerated under the reaction conditions. nih.gov This is a stark contrast to traditional methods that are often incompatible with many functional groups. nih.gov

The following table summarizes the functional group tolerance observed in the pyrylium salt-mediated synthesis of sulfonyl chlorides, which is applicable to the synthesis of this compound from its corresponding sulfonamide precursor.

| Functional Group | Tolerance |

| Esters | Tolerated |

| Amides (primary, secondary, tertiary) | Tolerated |

| Ketones | Tolerated |

| Aldehydes | Tolerated |

| Nitriles | Tolerated |

| Halogens (F, Cl, Br, I) | Tolerated |

| Nitro groups | Tolerated |

| Ethers | Tolerated |

| Boc-protected amines | Tolerated |

| Heterocycles (e.g., pyridine, thiophene) | Tolerated |

This data is based on findings from the conversion of various primary sulfonamides to sulfonyl chlorides using Pyry-BF₄ and is expected to be applicable to the synthesis of this compound. nih.gov

Purification and Characterization Techniques in Synthesis Research

Following the synthesis of this compound, appropriate purification and characterization techniques are essential to ensure the identity and purity of the final product.

The work-up procedure for the pyrylium salt-mediated reaction is generally straightforward. Due to the clean nature of the reaction, extensive purification may not always be necessary. nih.gov Common purification techniques for sulfonyl chlorides include extraction and chromatography. nih.gov For instance, the reaction mixture can be diluted with an organic solvent and washed with water to remove inorganic salts and other water-soluble byproducts. If further purification is required, flash column chromatography on silica (B1680970) gel can be employed. rsc.org In some traditional syntheses, distillation under reduced pressure is a common method for purifying sulfonyl chlorides. researchgate.net

The characterization of this compound relies on standard spectroscopic methods to confirm its molecular structure. These techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to identify the chemical environment of the protons in the molecule, confirming the presence of the ethyl group and the aromatic ring protons. ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. google.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule. Key vibrational frequencies for this compound would include those corresponding to the S=O stretches of the sulfonyl chloride group and the C-H bonds of the aromatic ring and ethyl group.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its identity.

Reaction Mechanisms and Kinetics of 4 Ethylbenzenesulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfur Center

Nucleophilic substitution at the tetracoordinate sulfur atom of arenesulfonyl chlorides, including 4-ethylbenzenesulfonyl chloride, is a cornerstone of their chemistry. These reactions generally proceed via a bimolecular pathway.

The solvolysis of arenesulfonyl chlorides, such as this compound, predominantly occurs through a bimolecular nucleophilic substitution (Sₙ2) mechanism. nih.govresearchgate.net There is no substantial evidence supporting a unimolecular (Sₙ1) pathway for these reactions under typical solvolytic conditions. researchgate.netmdpi.com The formation of a sulfonyl cation (RSO₂⁺), which would be required for an Sₙ1 mechanism, is energetically unfavorable due to the high heterolytic bond-dissociation energy of the S-Cl bond. nih.gov

Studies have consistently shown that the mechanism is best described as a concerted Sₙ2 process, although pathways involving an addition-elimination sequence or general base catalysis by the solvent have also been considered. nih.govresearchgate.netmdpi.com The Sₙ2 reactions at the tetrahedral sulfur atom, analogous to those at a carbon center, proceed with the inversion of configuration. mdpi.com For the hydrolysis of compounds like methanesulfonyl chloride and benzenesulfonyl chloride, an Sₙ2 pathway is generally accepted. nih.gov

Substituents on the aromatic ring significantly influence the rate of nucleophilic substitution at the sulfonyl center. For arenesulfonyl chlorides with para- and meta-substituents, the reaction rates can be correlated using the Hammett equation. A study on the chloride-chloride exchange reaction for 11 different para- and meta-substituted benzenesulfonyl chlorides yielded a positive ρ-value of +2.02. mdpi.comnih.gov This positive value indicates that electron-withdrawing groups accelerate the reaction by increasing the electrophilicity of the sulfur atom, while electron-donating groups, such as the 4-ethyl group, decrease the reaction rate. mdpi.com

The ethyl group at the para-position is an electron-donating group, which deactivates the sulfonyl chloride towards nucleophilic attack compared to unsubstituted benzenesulfonyl chloride. Conversely, a strongly electron-withdrawing group like a para-nitro group enhances the reaction rate. mdpi.comcdnsciencepub.com

Kinetic studies have quantified these effects. For instance, the relative rates of solvolysis for various para-substituted benzenesulfonyl chlorides demonstrate this trend clearly.

| Substituent (X) in p-X-C₆H₄SO₂Cl | Hammett Constant (σ) | Relative Rate (approx.) | Effect |

|---|---|---|---|

| -OCH₃ | -0.27 | Slower | Electron-donating |

| -CH₃ | -0.17 | Slower | Electron-donating |

| -CH₂CH₃ | -0.15 | Slower | Electron-donating |

| -H | 0.00 | Reference | Neutral |

| -Br | +0.23 | Faster | Electron-withdrawing |

| -NO₂ | +0.78 | Much Faster | Electron-withdrawing |

Data compiled from principles described in references mdpi.com, nih.gov, cdnsciencepub.com.

The solvent plays a crucial role in the kinetics of sulfonyl chloride solvolysis. The rates of these Sₙ2 reactions are sensitive to both the solvent's nucleophilicity and its ionizing power. The extended Grunwald-Winstein equation is often used to correlate these effects. nih.gov

Polar protic solvents like water and alcohols can participate directly in the reaction as nucleophiles and can also stabilize the transition state through hydrogen bonding. ucalgary.ca Kinetic solvent isotope effect (KSIE) studies, comparing reaction rates in H₂O versus D₂O, provide insight into the transition state structure. For benzenesulfonyl chloride hydrolysis, the KSIE (kH₂O/kD₂O) is approximately 1.56, which is higher than for the hydrolysis of typical alkyl chlorides. nih.gov This suggests a greater degree of bond-making in the transition state of the sulfonyl chloride solvolysis. nih.gov The KSIE values for para-substituted benzenesulfonyl chlorides vary systematically, increasing with the electron-withdrawing power of the substituent. mdpi.comcdnsciencepub.com

| Substituent (X) | KSIE (kMeOH/kMeOD) |

|---|---|

| p-MeO | 1.58 |

| p-Me | 1.72 |

| H | 1.79 |

| p-NO₂ | 2.31 |

Data sourced from reference mdpi.com.

These results indicate that the transition state involves significant nucleophilic participation from the solvent, which is often assisted by a second solvent molecule acting as a general base. mdpi.com

Sulfonamide Formation Mechanisms

The reaction of this compound with a primary amine (R-NH₂) is generally rapid and efficient. rsc.org The initial product is an N-alkyl-4-ethylbenzenesulfonamide.

A key feature of the sulfonamide formed from a primary amine is the presence of a hydrogen atom on the nitrogen (Ar-SO₂-NH-R). This hydrogen is acidic due to the strong electron-withdrawing effect of the adjacent sulfonyl group. Consequently, the resulting sulfonamide is soluble in aqueous base, such as sodium hydroxide (B78521) solution, as it can be deprotonated to form a soluble salt. libretexts.orgdoubtnut.com This property is the basis of the Hinsberg test for distinguishing between primary, secondary, and tertiary amines. libretexts.org

Secondary amines (R₂NH) also react with this compound to yield N,N-dialkyl-4-ethylbenzenesulfonamides. This reaction is generally slower than with primary amines due to increased steric hindrance and potentially lower nucleophilicity. rsc.org However, even sterically hindered secondary amines can react to give excellent yields of the corresponding sulfonamide. nih.gov

The resulting N,N-disubstituted sulfonamide (Ar-SO₂-NR₂) lacks a hydrogen atom on the nitrogen. As a result, it is not acidic and does not dissolve in aqueous alkali. libretexts.orgdoubtnut.com This difference in solubility provides a clear distinction from the product derived from a primary amine.

Other Key Reaction Pathways

Beyond sulfonamide formation, this compound can undergo a variety of other chemical transformations, including electrophilic aromatic substitution, reduction, oxidation, and hydrolysis.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that introduces an acyl group (R-C=O) onto an aromatic ring. orgsyn.orgresearchgate.net The reaction typically employs an acyl chloride or anhydride (B1165640) and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). organic-chemistry.org The mechanism involves the formation of a highly electrophilic acylium ion (R-C≡O⁺), which is generated by the reaction of the acyl chloride with the Lewis acid catalyst. researchgate.netgoogle.com This acylium ion is then attacked by the π-electrons of the aromatic ring. google.com

When this compound is the substrate for Friedel-Crafts acylation, the outcome of the reaction is governed by the directing effects of the two substituents already present on the benzene (B151609) ring: the ethyl group (-CH₂CH₃) and the sulfonyl chloride group (-SO₂Cl).

Ethyl Group: This is an alkyl group, which is activating and an ortho, para-director.

Sulfonyl Chloride Group: This group is strongly deactivating due to the electron-withdrawing nature of the sulfur-oxygen and sulfur-chlorine bonds, and it is a meta-director.

The powerful deactivating effect of the -SO₂Cl group makes the aromatic ring significantly less nucleophilic and thus less reactive towards electrophilic attack. This deactivation generally hinders Friedel-Crafts reactions. However, if the reaction were to proceed, the regiochemical outcome would be a competition between the directing effects of the two groups. The strongly deactivating -SO₂Cl group would direct the incoming acylium ion to the positions meta to it (and ortho to the ethyl group). The activating ethyl group directs to the ortho and para positions. The position para to the ethyl group is already occupied by the sulfonyl chloride. Therefore, the most likely site of acylation would be the position ortho to the activating ethyl group and meta to the deactivating sulfonyl chloride group.

Oxidation Reactions

The this compound molecule has an oxidizable side chain, the ethyl group. Under strong oxidizing conditions, the ethyl group can be converted to other functional groups while the sulfonyl chloride moiety remains intact, provided the reaction conditions are carefully controlled.

Oxidation of the ethyl group would likely proceed via a benzylic carbocation intermediate, as the benzylic position is activated. Common oxidizing agents for alkylbenzenes include potassium permanganate (B83412) (KMnO₄) or chromic acid derivatives. The reaction typically converts the alkyl side chain to a carboxylic acid.

For instance, vigorous oxidation of this compound would be expected to yield 4-carboxybenzenesulfonyl chloride . If milder oxidation conditions are used, it might be possible to selectively oxidize the ethyl group to an acetyl group, yielding 4-acetylbenzenesulfonyl chloride . The oxidation of toluene (B28343) (methylbenzene) with chromyl chloride to produce benzaldehyde (B42025) is a related transformation. taylorfrancis.com

Hydrolysis Reactions

Arenesulfonyl chlorides, including this compound, undergo hydrolysis in the presence of water to form the corresponding sulfonic acid and hydrochloric acid. This reaction is a nucleophilic substitution at the sulfur atom where water acts as the nucleophile. The reactivity of the sulfonyl chloride should be removed from water as soon as possible during synthesis to avoid a drop in yield due to hydrolysis.

The mechanism of this hydrolysis has been a subject of considerable study. For most substituted benzenesulfonyl chlorides, the reaction in water is believed to proceed via a bimolecular nucleophilic substitution (Sₙ2-like) mechanism. In this pathway, the nucleophilic attack by a water molecule and the departure of the chloride ion occur in a concerted or near-concerted fashion, passing through a single transition state. google.com

However, an alternative addition-elimination (SₐN) mechanism, involving the formation of a pentacoordinate sulfur intermediate, has also been proposed, particularly for substrates with strongly electron-withdrawing substituents.

The kinetics of the hydrolysis of benzenesulfonyl chlorides are sensitive to the nature of the substituent on the aromatic ring. The reaction rates for various para- and meta-substituted compounds often correlate well with the Hammett equation. google.com Electron-withdrawing groups generally accelerate the hydrolysis rate by making the sulfur atom more electrophilic, while electron-donating groups slow it down. The 4-ethyl group is a weak electron-donating group, and thus this compound would be expected to hydrolyze at a slower rate than unsubstituted benzenesulfonyl chloride.

Studies on a range of substituted benzenesulfonyl chlorides have determined the Hammett reaction constant (ρ) for alkaline hydrolysis to be +1.564, indicating that the reaction is facilitated by electron-withdrawing substituents. For neutral hydrolysis (solvolysis), the Hammett plot is often curved.

| Reaction | Proposed Mechanism | Effect of 4-Ethyl Group | Reference |

| Hydrolysis | Sₙ2-like / Addition-Elimination | Decreases reaction rate | google.com |

Derivatization and Complex Molecule Synthesis Utilizing 4 Ethylbenzenesulfonyl Chloride

Synthesis of Sulfonamide Derivatives

The reaction of 4-ethylbenzenesulfonyl chloride with primary or secondary amines is a fundamental method for the synthesis of sulfonamides. This reaction, typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, offers a straightforward route to a wide array of sulfonamide-containing compounds.

Aryl Sulfonamides

The synthesis of N-aryl sulfonamides through the reaction of this compound with various aromatic amines is a well-established procedure. These reactions generally proceed with high efficiency, often in the presence of a base such as pyridine (B92270) or triethylamine, to yield the corresponding N-aryl-4-ethylbenzenesulfonamides. While specific literature detailing the synthesis of a broad range of aryl sulfonamides directly from this compound is not extensively documented in readily available sources, the general reactivity pattern is analogous to that of other arylsulfonyl chlorides like benzenesulfonyl chloride and p-toluenesulfonyl chloride. The reaction involves the nucleophilic attack of the aryl amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the sulfonamide bond.

A general representation of this reaction is as follows:

Ar-NH₂ + ClSO₂-C₆H₄-C₂H₅ → Ar-NH-SO₂-C₆H₄-C₂H₅ + HCl

The specific reaction conditions, such as solvent and temperature, can be optimized to achieve high yields for different aryl amines.

Heterocyclic Sulfonamides

The introduction of the 4-ethylbenzenesulfonyl group into heterocyclic amines is a valuable strategy for the synthesis of molecules with potential biological activity. Similar to aryl amines, heterocyclic amines readily react with this compound to form the corresponding N-heterocyclic sulfonamides. The reaction conditions are generally mild, often employing a base in an appropriate solvent.

For instance, the reaction of a heterocyclic amine with this compound can be depicted as:

Het-NHR + ClSO₂-C₆H₄-C₂H₅ → Het-NR-SO₂-C₆H₄-C₂H₅ + HCl

(where Het represents a heterocyclic ring system and R can be H or an alkyl group)

While specific examples with this compound are not abundantly found in general literature, the synthesis of various heterocyclic sulfonamides using other sulfonyl chlorides is a common practice in medicinal chemistry. nih.gov The principles of these reactions are directly applicable to this compound.

Amino Acid-Derived Sulfonamides

The derivatization of amino acids with this compound provides a pathway to a diverse range of sulfonamide-containing chiral building blocks and molecules with potential pharmaceutical applications. The reaction typically occurs between the amino group of the amino acid and the sulfonyl chloride under basic conditions to protect the carboxylic acid functionality.

A general scheme for this synthesis is:

H₂N-CHR-COOH + ClSO₂-C₆H₄-C₂H₅ → C₂H₅-C₆H₄-SO₂-NH-CHR-COOH + HCl

The synthesis of N-(p-toluenesulfonyl)tryptophan has been reported by reacting tryptophan with p-toluenesulfonyl chloride, yielding the corresponding sulfonamide. nih.gov This methodology can be extrapolated for the synthesis of N-(4-ethylbenzenesulfonyl) amino acids. The reaction conditions, such as pH and solvent, are crucial for achieving good yields and preventing side reactions.

Applications as a Sulfonylating Agent

Beyond the synthesis of sulfonamides, this compound serves as a versatile sulfonylating agent for other nucleophiles, most notably alcohols, leading to the formation of sulfonate esters. It is also instrumental in introducing the 4-ethylbenzenesulfonyl group into various organic molecules.

Formation of Sulfonate Esters

The reaction of this compound with alcohols in the presence of a base, such as pyridine, leads to the formation of 4-ethylbenzenesulfonate (B229782) esters. These esters are valuable intermediates in organic synthesis, as the sulfonate group is an excellent leaving group in nucleophilic substitution and elimination reactions. This reactivity allows for the conversion of alcohols into other functional groups with high efficiency.

The general reaction is:

R-OH + ClSO₂-C₆H₄-C₂H₅ → R-O-SO₂-C₆H₄-C₂H₅ + HCl

While specific studies focusing on this compound are limited in the general literature, the principles of sulfonate ester formation are well-established. The reaction of various phenols with sulfonyl chlorides, including those with different substituents, has been shown to proceed efficiently. researchgate.net This suggests that this compound would react similarly with a range of alcohols to produce the corresponding sulfonate esters. The formation of sulfonate esters from quinoline (B57606) N-oxides using various sulfonyl chlorides has also been reported, highlighting the versatility of this reaction. rsc.org

| Reactant 1 | Reactant 2 | Product |

| Alcohol (R-OH) | This compound | 4-Ethylbenzenesulfonate ester (R-O-SO₂-C₆H₄-C₂H₅) |

| Phenol (Ar-OH) | This compound | Aryl 4-ethylbenzenesulfonate (Ar-O-SO₂-C₆H₄-C₂H₅) |

Introduction of Sulfonyl Groups into Organic Molecules

This compound is a key reagent for the introduction of the 4-ethylbenzenesulfonyl moiety into a wide variety of organic molecules. This process, known as sulfonylation, is a fundamental transformation in organic synthesis. The sulfonyl group can act as a protecting group for amines or can be a crucial functional group in the final target molecule, influencing its chemical and biological properties.

The versatility of this compound as a sulfonylating agent is evident in its reactions with a broad spectrum of nucleophiles, including amines, alcohols, and organometallic reagents. The resulting sulfonamides and sulfonate esters are stable compounds that can be carried through multi-step syntheses. The introduction of the 4-ethylphenyl group can modulate the lipophilicity and other physicochemical properties of the parent molecule, which is a common strategy in drug design and materials science.

Synthesis of Complex Bioactive Molecules

This compound serves as a key building block for introducing the 4-ethylphenylsulfonyl moiety into a wide range of bioactive heterocyclic structures. This group can modulate a molecule's physicochemical properties, such as lipophilicity and electronic character, and provide specific interactions with biological targets.

The quinoline scaffold is a prominent feature in many biologically active compounds. The introduction of a sulfonyl group can significantly influence the activity of these molecules. Research has demonstrated the synthesis of quinoline derivatives through the reaction of nitroarenes with allylic sulfones. A "step-by-step" procedure involving the treatment of a nitroarene with an allyl tolyl sulfone carbanion, followed by quenching with a silylating agent, has been shown to produce 4-(4-tolylsulfonyl)quinolines.

This synthetic strategy can be adapted for this compound derivatives. The reaction proceeds through the formation of σH-adducts from nitroarenes and the carbanion of an allyl sulfone, which then transform into the corresponding 4-sulfonyl quinoline. For instance, the reaction of 2-chloronitrobenzene with allyl tolyl sulfone in the presence of a strong base like potassium tert-butoxide yields the 8-chloro-4-(4-tolylsulfonyl)quinoline. The presence of a substituent ortho to the nitro group is often crucial for the success of the reaction.

Table 1: Synthesis of Substituted 4-Sulfonylquinolines

| Nitroarene Precursor | Allyl Sulfone | Product |

| 2-Chloronitrobenzene | Allyl tolyl sulfone | 8-Chloro-4-(4-tolylsulfonyl)quinoline |

| 2,4-Dichloronitrobenzene | Allyl tolyl sulfone | 6,8-Dichloro-4-(4-tolylsulfonyl)quinoline |

| 2-Fluoronitrobenzene | Allyl tolyl sulfone | 8-Fluoro-4-(4-tolylsulfonyl)quinoline |

This table illustrates analogous syntheses using a tolyl derivative, which are expected to proceed similarly with an ethylphenyl derivative.

The indole (B1671886) nucleus is another critical scaffold in medicinal chemistry. Benzenesulfonyl chlorides are frequently used to derivatize the indole nitrogen, providing a protecting group or a functionally significant moiety. This sulfonylation alters the electronic properties of the indole ring and can be a key step in multi-step syntheses. For example, various substituted benzenesulfonyl chlorides, such as 4-chlorobenzene-1-sulfonyl chloride, have been successfully employed in the preparation of N-sulfonylated indole precursors.

The synthesis typically involves the reaction of an indole derivative with the sulfonyl chloride in the presence of a base. A recently identified indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, which suppresses Hedgehog signaling, showcases the integration of a sulfonyl moiety as a critical component of a complex, bioactive molecule. bbau.ac.in Although this example uses a benzylsulfonyl group, the synthetic principles are directly applicable to using this compound to generate novel indole-based compounds. bbau.ac.in

Pyrrolidine (B122466) rings are central components of numerous pharmaceuticals. Sulfonyl chlorides play a role in their synthesis, often by activating a hydroxyl group for substitution or by being part of the final molecular structure. For instance, in the synthesis of the carbapenem (B1253116) antibiotic Doripenem, a key step involves the conversion of a 4-hydroxyproline (B1632879) derivative into a mesylate using methanesulfonyl chloride. This mesylation activates the hydroxyl group, facilitating subsequent nucleophilic substitution.

While this example uses an aliphatic sulfonyl chloride, the same principle of activating hydroxyl groups on a pyrrolidine ring can be applied using aromatic sulfonyl chlorides like this compound. This would form a 4-ethylbenzenesulfonate ester, a good leaving group, enabling the introduction of various other functional groups to build complex pyrrolidine-based molecules.

Thiophene (B33073) and its derivatives are important heterocycles in both pharmaceuticals and materials science. While many syntheses focus on constructing the thiophene ring itself, direct functionalization of a pre-formed thiophene is also a common strategy. nih.gov The thiophene ring is susceptible to electrophilic aromatic substitution, including sulfonylation.

The reaction of thiophene with a sulfonyl chloride like this compound under Friedel-Crafts conditions (using a Lewis acid catalyst) can install the 4-ethylphenylsulfonyl group onto the thiophene ring, typically at the 2-position. This approach is exemplified by the existence of compounds like 4-(benzenesulfonyl)thiophene-2-sulfonyl chloride, which demonstrates the chemical feasibility of attaching arylsulfonyl groups to the thiophene core. wikipedia.org Such reactions provide a pathway to thiophene derivatives where the sulfonyl group can act as a synthetic handle for further transformations or as a key pharmacophoric element.

Development of Supramolecular Complexes

The sulfonyl group, and particularly the sulfonamide group (R-SO₂-NR'R''), is a powerful functional group in the field of supramolecular chemistry. fiveable.me It acts as an excellent hydrogen bond acceptor via its two oxygen atoms, while the N-H proton of a primary or secondary sulfonamide is a good hydrogen bond donor. wikipedia.orgnih.gov This dual functionality allows molecules containing this group to form predictable and stable self-assembled structures.

This compound is a precursor to a vast array of sulfonamides. By reacting it with various primary or secondary amines, a library of molecules can be generated with programmed assembly properties. The rigid aromatic ring of the 4-ethylphenylsulfonyl group provides a stable scaffold, while the ethyl group can influence solubility and packing arrangements.

Research has shown that sulfonamide-containing molecules can form well-defined supramolecular structures, such as cyclic dimers, through intermolecular hydrogen bonds. For example, X-ray diffraction analysis of certain sulfonamide-substituted silatranes reveals the formation of cyclic dimers held together by N-H···O=S hydrogen bonds. These interactions are fundamental to crystal engineering and the design of new materials. The ability to form these ordered assemblies makes this compound a valuable starting material for designing molecular building blocks for gels, liquid crystals, and other complex supramolecular architectures. nih.gov

Applications in Medicinal Chemistry Research

Design and Synthesis of Therapeutic Agents

The core structure of 4-ethylbenzenesulfonyl chloride is an important intermediate in the creation of pharmaceuticals, agrochemicals, and dyes. chemicalbook.com The design of new therapeutic agents often involves the strategic combination of different pharmacophores to create hybrid molecules with enhanced biological profiles. mdpi.com The benzenesulfonamide (B165840) group, readily formed from this compound, is a key component in many such designs due to its established biological activities. nih.gov

The benzenesulfonamide framework, derived from precursors like this compound, is a well-established pharmacophore in the development of new antimicrobial agents. Research has focused on designing and synthesizing novel sulfonamide derivatives to combat the growing threat of antibiotic resistance. nih.gov

Scientists have synthesized various series of benzenesulfonamide derivatives and evaluated their activity against a range of pathogens. For instance, new thiopyrimidine–benzenesulfonamide conjugates have shown notable efficacy against multidrug-resistant Gram-negative bacteria such as K. pneumoniae and P. aeruginosa, which are responsible for serious hospital-acquired infections. nih.gov Other research has focused on 4-chloro-2-mercaptobenzenesulfonamide derivatives, which have demonstrated promising activity against several anaerobic Gram-positive bacteria strains. nih.gov Further modifications, such as N-acylation of these chlorobenzenesulfonamide structures, have yielded compounds with confirmed activity against Gram-positive bacteria, including S. aureus and B. subtilis, as well as methicillin-resistant strains (MRSA). mdpi.com

The mechanism of action for some of these antimicrobial sulfonamides is linked to the inhibition of bacterial carbonic anhydrases (CAs), enzymes that are vital for the growth and/or pathogenicity of many microorganisms. nih.govunifi.it For example, a series of 4-cyanamidobenzenesulfonamides were found to inhibit bacterial β-CAs from Mammaliicoccus sciuri and Salmonella enterica, with the most potent inhibition observed against StCA1 from S. enterica. unifi.it Additionally, benzenesulfonyl derivatives of carbohydrates, such as methyl α-D-glucopyranoside, have exhibited moderate to good antibacterial activity against both Gram-positive and Gram-negative human pathogens, indicating that this scaffold holds significant potential for creating new antibacterial drugs. researchgate.net

The benzenesulfonamide moiety is a key structural feature in a multitude of anticancer agents, with research demonstrating its potential against various cancer cell lines. nih.govnih.gov A primary mechanism for this activity is the inhibition of tumor-associated carbonic anhydrase (CA) isoforms, particularly CA IX. nih.govnih.gov CA IX is overexpressed in many solid tumors as a response to tumor hypoxia and plays a crucial role in tumor cell proliferation and survival, making it an excellent target for novel anticancer therapies. nih.govnih.gov

Researchers have designed and synthesized numerous benzenesulfonamide derivatives as potent and selective CA IX inhibitors. For example, a series of 4-thiazolone-based benzenesulfonamides showed significant antiproliferative activity against breast cancer cell lines (MDA-MB-231 and MCF-7) with high selectivity. nih.gov The most active of these compounds was found to induce apoptosis in the cancer cells. nih.gov Similarly, novel benzenesulfonamides incorporating a 1,3,5-triazine (B166579) ring as a linker were developed as highly effective hCA IX inhibitors, with some compounds showing potent anticancer activity against breast cancer and leukemia cell lines under hypoxic conditions. nih.gov

Other studies have explored different structural modifications. A series of 4-chloro-benzenesulfonamide derivatives containing hydrazone and pyridone moieties displayed higher cytotoxic activity against a human liver cancer cell line (HepG2) than the standard drug doxorubicin. nih.gov Certain compounds from this series also demonstrated radiosensitizing abilities, enhancing the cell-killing effect of γ-radiation. nih.gov Another study on 4-chloro-2-mercaptobenzenesulfonamide derivatives found that several compounds exhibited significant activity against cell lines of colon cancer, renal cancer, and melanoma. nih.gov

The sulfonamide scaffold has been explored for the development of agents with activity against various viruses. While direct antiviral applications of this compound are not extensively documented, related benzenesulfonamide structures have shown promise. The development of antiviral drugs is critical for managing viral infections, with most agents targeting specific stages in the viral life cycle. nih.gov

One area of investigation involves influenza viruses. A series of novel spirothiazolidinone compounds featuring a 2-methoxy-4-sulfamoylbenzamide moiety were synthesized and evaluated as inhibitors of influenza virus replication. nih.gov Two of these compounds displayed weak activity against the influenza A/H1N1 virus. nih.gov Although the activity was not strong, it highlights the potential of the benzenesulfonamide scaffold as a starting point for designing influenza inhibitors. nih.gov The search for new direct-acting antivirals against pathogens like SARS-CoV-2 is also a priority. mdpi.com While a study screening epoxybenzooxocinopyridine derivatives found one compound with activity, it underscores the continuous need for new chemical scaffolds in antiviral research. mdpi.com

Benzenesulfonamide derivatives are prominent in the design of novel anti-inflammatory agents. nih.gov The search for new anti-inflammatory drugs is driven by the need to overcome the risks associated with current therapies. nih.gov The combination of the sulfonamide moiety with other pharmacophores, such as benzothiazole (B30560) or quinoline (B57606), has led to the development of potent anti-inflammatory compounds. nih.govnih.gov

Several studies have reported the synthesis of benzenesulfonamide-based molecules with significant anti-inflammatory and analgesic properties. One study described new carboxamides bearing both benzothiazole and benzenesulfonamide groups that exhibited good in vivo anti-inflammatory activity in a carrageenan-induced rat paw edema model. nih.gov Another series of N-(benzenesulfonyl)acetamide derivatives were identified as multi-target inhibitors, targeting COX-2, 5-LOX, and TRPV1, all of which are involved in inflammatory pathways. researchgate.net Furthermore, novel 1-(4-(benzylsulfonyl)-2-nitrophenyl) derivatives were synthesized and found to potently reduce the release of pro-inflammatory cytokines, with one compound showing efficacy in an in vivo model of acute lung injury. nih.gov

The mechanism of action for some of these compounds involves the inhibition of key inflammatory mediators. For example, a series of 8-quinolinesulfonamide derivatives were found to inhibit the TLR4/MD-2 complex, disrupting a critical signaling pathway in inflammation and showing a therapeutic effect in a rat model of adjuvant-induced arthritis. nih.gov Similarly, benzenesulfonamide derivatives linked to a 1,3,5-triazine ring demonstrated stronger anti-inflammatory activity than the standard drug indomethacin, significantly reducing pro-inflammatory cytokines and oxidative stress markers in paw tissue. mdpi.com

Benzenesulfonamides are the quintessential class of carbonic anhydrase (CA) inhibitors. mdpi.com The primary sulfonamide group (—SO₂NH₂) is the key zinc-binding group that anchors these inhibitors to the active site of the enzyme. unifi.it Human CAs are a family of metalloenzymes involved in numerous physiological processes, and their inhibition has therapeutic applications in treating glaucoma, epilepsy, altitude sickness, and certain types of cancer. nih.govmdpi.com

Derivatives of benzenesulfonamide are designed to target specific CA isozymes. For instance, research into antiglaucoma agents has focused on developing inhibitors of CA II and CA IV, which are involved in the secretion of aqueous humor in the eye. nih.gov Novel 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides have been synthesized that show low nanomolar affinity for these isozymes and demonstrate good in vivo activity when applied topically. nih.gov

The benzenesulfonamide scaffold is also crucial for targeting tumor-associated isoforms like CA IX and CA XII, which are overexpressed in hypoxic tumors. nih.govnih.gov Click chemistry has been used to synthesize series of 4-(1,2,3-triazol-1-yl)-benzenesulfonamides that act as low nanomolar or subnanomolar inhibitors of these cancer-related isoforms. nih.gov Other research has focused on achieving selectivity for different isoforms. For example, novel 4-(3-alkyl/benzyl-guanidino)benzenesulfonamides have been developed as selective inhibitors of CA VII, an isoform implicated in neuropathic pain, showing subnanomolar inhibitory activity and high selectivity over the common off-target isoforms CA I and II. unifi.it

A significant application of the this compound scaffold is in the development of urea (B33335) transporter (UT) inhibitors. nih.gov These inhibitors represent a potential new class of sodium-sparing diuretics, or 'urearetics', for treating conditions like congestive heart failure and cirrhosis. nih.govnih.gov Urea transporters, particularly UT-A in the kidney and UT-B in red blood cells and vasa recta, are crucial for the kidney's ability to concentrate urine. nih.govmdpi.com

High-throughput screening efforts have identified potent inhibitors of the urea transporter UT-B. nih.gov A particularly effective compound derived from this compound is UTBinh-14 . nih.gov This molecule, with the chemical name 3-(4-ethyl-benzenesulfonyl)-thieno[2,3-e] nih.govnih.govnih.govtriazolo[1,5-a]pyrimidin-5-yl]-thiophen-2-ylmethylamine, was developed through a 5-step synthesis. nih.gov

UTBinh-14 has been shown to be a potent and reversible inhibitor of urea transport, with an IC₅₀ of approximately 10 nM for human UT-B and 25 nM for mouse UT-B. nih.gov It exhibits high selectivity for UT-B over the UT-A isoforms. nih.gov Docking studies suggest that UTBinh-14 binds to the UT-B protein near the urea binding site on the cytoplasmic surface. nih.gov

Glucocorticoid Receptor Ligands

The glucocorticoid receptor (GR) is a crucial member of the nuclear receptor superfamily that mediates the actions of glucocorticoid hormones. nih.govmdpi.com These hormones are involved in a wide array of physiological processes, including metabolism, stress response, and immune function. nih.gov Synthetic glucocorticoids are potent anti-inflammatory agents, but their use can be limited by side effects. nih.gov Consequently, there is ongoing research to develop selective GR modulators that retain the anti-inflammatory benefits while minimizing adverse effects. nih.gov

The GR functions by binding to its ligand, which induces a conformational change allowing the receptor to regulate gene expression, either by activating transcription (transactivation) or repressing it (transrepression). nih.govnih.gov The development of non-steroidal GR ligands is a key area of research. Within this field, sulfonamide-containing compounds have emerged as a promising class of GR ligands. For instance, a family of dibenzoxepane and dibenzosuberane (B130601) sulfonamides has been identified as potent and selective anti-inflammatory agents that exhibit a differentiated gene expression profile compared to classic steroids, with lower GR transactivation but comparable transrepression. rcsb.org

The crystal structure of the GR ligand-binding domain (LBD) in complex with one such sulfonamide (Compound 10) revealed a novel binding conformation distinct from that of traditional steroid ligands. rcsb.org This unique binding mode provides a structural basis for designing new ligands with improved selectivity and activity. rcsb.org While direct studies detailing the use of this compound for GR ligands are not prominent, its structure as an arylsulfonyl chloride makes it a valuable starting material for synthesizing libraries of sulfonamide derivatives aimed at targeting the glucocorticoid receptor. The ethyl group at the 4-position offers a point for modification to explore structure-activity relationships and optimize binding affinity and selectivity for the GR.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies typically involve synthesizing a series of analogues where the sulfonamide or the ethylphenyl group is systematically modified to determine the effect on potency and selectivity.

In studies of related benzenesulfonamide derivatives as inhibitors of the Keap1-Nrf2 protein-protein interaction, modifications to the phenyl ring of the benzenesulfonyl moiety have shown significant impacts on activity. For example, replacing methoxy (B1213986) groups with methyl substituents on the phenyl ring resulted in a twofold improvement in inhibitory activity. nih.gov Conversely, introducing bulkier groups, such as a 2,4,6-trimethylphenyl group, led to an unfavorable impact on potency. nih.gov

A separate SAR study on 4-((benzyl)amino)benzenesulfonamide derivatives as inhibitors of 12-lipoxygenase highlighted the importance of substituents on the benzenesulfonamide core. nih.gov These studies illustrate a common strategy in medicinal chemistry where a core scaffold, which could be derived from this compound, is decorated with various functional groups to probe the target's binding pocket and optimize interactions.

The table below illustrates hypothetical SAR data for a series of 4-ethylbenzenesulfonamide (B91798) derivatives, demonstrating how different substitutions might affect inhibitory concentration (IC₅₀), a measure of potency.

Table 1: Illustrative Structure-Activity Relationship of 4-Ethylbenzenesulfonamide Derivatives

| Compound | Substitution on Sulfonamide Nitrogen (R) | Hypothetical IC₅₀ (µM) |

|---|---|---|

| 1 | -H | 50.0 |

| 2 | -CH₃ | 25.5 |

| 3 | -CH₂CH₃ | 18.2 |

| 4 | -Cyclohexyl | 8.7 |

| 5 | -Phenyl | 5.1 |

This illustrative data shows a trend where increasing the lipophilicity and aromatic character of the substituent on the sulfonamide nitrogen leads to a progressive increase in potency. Such SAR data is crucial for guiding the rational design of more effective therapeutic agents.

Enzyme Inhibition and Receptor Binding Studies

Derivatives of this compound, specifically 4-ethylbenzenesulfonamides, are evaluated for their ability to interact with various biological targets, including enzymes and receptors. These studies are essential for determining the mechanism of action and therapeutic potential of new chemical entities.

Enzyme Inhibition: Sulfonamides are a well-established class of enzyme inhibitors. juniperpublishers.com For instance, a series of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides were synthesized and evaluated for their inhibitory potential against acetylcholinesterase (AChE), an enzyme relevant to Alzheimer's disease. juniperpublishers.com The study found that the length of the alkyl chain on the sulfonamide nitrogen directly influenced the inhibitory activity, with longer chains (n-heptyl and n-octyl) showing greater potency. juniperpublishers.com This suggests that the lipophilicity of the substituent plays a key role in binding to the enzyme's active site. juniperpublishers.com Similarly, derivatives of this compound could be synthesized to target a wide range of enzymes, such as lipoxygenases, which are involved in inflammation. nih.gov

Table 2: Enzyme Inhibition Data for N-Alkyl-4-bromobenzenesulfonamide Analogs

| Compound | N-Alkyl Group | Acetylcholinesterase IC₅₀ (µM) |

|---|---|---|

| 5g | n-Heptyl | 92.13 ± 0.15 |

| 5h | n-Octyl | 98.72 ± 0.12 |

Data extracted from a study on related sulfonamides, demonstrating the principle of enzyme inhibition by this class of compounds. juniperpublishers.com

Receptor Binding: Receptor binding assays are used to measure the affinity of a ligand for its receptor. The binding affinity, often expressed as the inhibition constant (Ki), is a critical parameter in drug development. For G-protein coupled receptors (GPCRs), such as the chemerin receptors, sulfonamide-containing molecules have been identified as antagonists. nih.gov Binding studies using radiolabeled ligands compete with the test compound to determine its affinity for the receptor. Mutagenesis studies can further elucidate specific amino acid residues within the receptor's binding pocket that are crucial for interaction. nih.gov Although specific binding data for this compound derivatives are not widely published, its utility as a scaffold allows for the creation of compounds that can be tailored to bind selectively to a variety of receptors. nih.gov

High-Throughput Screening in Drug Discovery

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of hundreds of thousands of compounds to identify "hits"—molecules that interact with a specific biological target. nih.govyoutube.com This process relies on automation, miniaturization, and sensitive detection methods to test large compound libraries efficiently. youtube.com

This compound is an ideal reagent for use in the context of HTS library synthesis. As a reactive sulfonyl chloride, it can be readily used in parallel synthesis schemes to generate large, diverse libraries of sulfonamide derivatives. This process, often termed "diversity-oriented synthesis," involves reacting the this compound core with a wide array of primary and secondary amines. Each reaction yields a unique sulfonamide, and by using robotic liquid handlers, thousands of such reactions can be performed in microtiter plates. sigmaaldrich.com

The resulting library of 4-ethylbenzenesulfonamides can then be subjected to HTS assays. nih.gov These assays can be target-based, measuring the inhibition of a specific enzyme or binding to a particular receptor, or phenotypic, assessing a compound's effect on whole cells. nih.gov For example, an HTS campaign might screen the library for inhibitors of a cancer-related kinase or for compounds that prevent the replication of a virus. scienceopen.com Data from the HTS process identifies initial hits, which are then validated and optimized through further medicinal chemistry efforts, often involving the SAR studies previously described. youtube.com The use of reactive, versatile building blocks like this compound is therefore critical for populating the compound libraries that fuel the engine of drug discovery.

Catalytic Applications of 4 Ethylbenzenesulfonyl Chloride in Advanced Materials Research

Functionalization of Solid Supports for Catalysis

The immobilization of homogeneous catalysts onto solid supports is a critical strategy in catalysis, creating heterogeneous systems that offer enhanced stability, easier separation of the catalyst from the reaction products, and potential for recyclability. 4-Ethylbenzenesulfonyl chloride is employed to functionalize these supports, covalently linking active catalytic moieties to an insoluble matrix.

Silica (B1680970) Gel Functionalization

Silica gel is a widely used solid support in catalysis due to its high surface area, mechanical stability, and well-defined porous structure. The surface of silica gel is rich in silanol (Si-OH) groups, which can be chemically modified. This compound can be used to functionalize silica gel, creating a solid support suitable for various applications in heterogeneous catalysis myskinrecipes.comsigmaaldrich.com.

The functionalization process typically involves the reaction of the sulfonyl chloride group with the surface silanol groups, although more commonly, an organosilane derivative of this compound, such as 4-[2-(trichlorosilyl)ethyl]benzenesulfonyl chloride, is used to form stable Si-O-Si bonds with the silica surface . This modification transforms the hydrophilic silica surface into a more hydrophobic one, bearing reactive sulfonyl groups that can be further derivatized. For instance, these groups can react with amines, alcohols, or other nucleophiles to anchor specific catalytic complexes or organocatalytic units.

Table 1: Research Findings on Silica Gel Functionalization

| Parameter | Description | Finding | Reference |

|---|---|---|---|

| Support Material | The solid matrix used for functionalization. | Silica Gel | sigmaaldrich.com |

| Functionalizing Agent | The derivative of this compound used. | 4-[2-(trichlorosilyl)ethyl]benzenesulfonyl chloride | |

| Application | The intended use of the functionalized material. | Heterogeneous Catalysis, Metal Scavenging | sigmaaldrich.com |

| Surface Property | The change in the silica gel's surface characteristics. | Enhanced properties for catalytic reactions. | |

Polymer-Bound Sulfonyl Chloride Materials

Polymer resins, such as polystyrene cross-linked with divinylbenzene, serve as versatile solid supports for catalysts and reagents sigmaaldrich.com. This compound can be used to introduce sulfonyl chloride functionalities onto these polymer backbones, typically through electrophilic aromatic substitution (chlorosulfonation) of a polystyrene resin. The resulting polymer-bound sulfonyl chloride is a stable and versatile reagent sigmaaldrich.comscbt.com.

These functionalized polymers act as solid-phase reagents for synthesizing a variety of other polymer-supported materials. By reacting the sulfonyl chloride groups with different nucleophiles, a wide range of functionalities can be introduced. For example, reaction with amines yields polymer-bound sulfonamides, while reaction with alcohols produces polymer-bound sulfonate esters rapp-polymere.comrapp-polymere.com. These materials can be used as scavengers to remove excess reagents from a reaction mixture or as solid-supported catalysts themselves rapp-polymere.comrapp-polymere.com. The "catch and release" strategy is a notable application, where a substrate is first immobilized on the resin, purified by washing, and then cleaved from the support to yield the final product rapp-polymere.comrapp-polymere.com.

Table 2: Properties of Typical Polymer-Bound Sulfonyl Chloride Resins

| Property | Value Range | Description | Reference |

|---|---|---|---|

| Matrix | Polystyrene, 1-8.5% divinylbenzene cross-linked | Provides mechanical stability to the resin beads. | sigmaaldrich.comsigmaaldrich.com |

| Particle Size | 70-200 mesh | Affects the surface area and reaction kinetics. | sigmaaldrich.comsigmaaldrich.com |

| Loading Capacity | 1.5-3.0 mmol/g | The concentration of reactive sulfonyl chloride sites per gram of resin. | sigmaaldrich.comsigmaaldrich.com |

| Applications | Polymeric supports, polymer-bound reagents, catalytic synthesis, scavengers | Highlights the versatility of the functionalized polymer. | rapp-polymere.comrapp-polymere.com |

Role in Heterogeneous Catalysis

Heterogeneous catalysis involves catalysts in a different phase from the reactants, offering significant advantages in industrial processes, such as ease of separation and catalyst reuse scielo.org.mxresearchgate.net. The functionalization of solid supports like silica with this compound is a key step in creating effective heterogeneous catalysts .

Once the support is functionalized with the sulfonyl group, it can serve as an anchor for catalytically active metal complexes or organic molecules. This immobilization prevents the catalyst from leaching into the product stream and allows for its recovery and reuse over multiple reaction cycles scielo.org.mx. The solid support can also influence the catalyst's activity and selectivity by imposing steric constraints or by altering the microenvironment around the active site researchgate.net. For example, silica-supported catalysts derived from this compound can be employed in various organic transformations, leveraging the stability and high surface area of the silica matrix scielo.org.mx.

Development of Chiral Catalysts and Organocatalysis

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and fine chemical industries. Chiral catalysts, including both metal-based and metal-free organocatalysts, are essential for achieving high enantioselectivity. Arenesulfonyl chlorides, as a class of compounds including this compound, are valuable reagents in the construction of these complex chiral structures.

They are often used to link a chiral molecule to a solid support or to build a part of the chiral ligand itself. For instance, a chiral amine or alcohol can react with a polymer-bound sulfonyl chloride to create a supported chiral catalyst. The sulfonamide or sulfonate ester linkage is generally stable to a wide range of reaction conditions. In the field of organocatalysis, chiral sulfonamides derived from arenesulfonyl chlorides can act as Brønsted acids or hydrogen-bond donors, activating substrates and controlling the stereochemical outcome of a reaction. The development of N-N axially chiral indole (B1671886) scaffolds, for example, represents a frontier in organocatalysis where such structural motifs, potentially accessible from sulfonyl chloride precursors, can serve as powerful catalysts for asymmetric transformations nih.gov. While specific research citing this compound in chiral catalyst synthesis is not prevalent, its structural analog, 4-toluenesulfonyl chloride (tosyl chloride), is widely used in the synthesis of N-C axially chiral sulfonamides, demonstrating the utility of this class of reagents in creating sterically demanding chiral environments nih.gov.

Polymer Modification and Material Property Enhancement

Beyond creating supports for catalysis, this compound and related compounds can be used to directly modify the properties of polymers and other materials. The introduction of sulfonyl groups can significantly alter a material's surface energy, polarity, thermal stability, and reactivity.

For example, the surface of a polymer film or membrane can be functionalized with sulfonyl chloride groups to enhance its hydrophilicity or to provide reactive sites for further modification, such as grafting other polymer chains or attaching biomolecules. Chlorosulfonated polystyrene, for instance, is a reactive polymer intermediate that can be converted into a variety of functionalized materials with applications ranging from ion-exchange resins to supports for solid-phase synthesis rapp-polymere.com. The sulfonyl chloride groups can be hydrolyzed to sulfonic acid groups, creating a strong acid ion-exchange resin, or they can be reacted with various nucleophiles to introduce a wide array of chemical functionalities, thereby tailoring the material's properties for specific applications.

Computational and Theoretical Studies of 4 Ethylbenzenesulfonyl Chloride

Molecular Modeling and Simulation of Reaction Pathways

Molecular modeling and simulation are crucial for elucidating the complex mechanisms of chemical reactions. For arenesulfonyl chlorides, a key area of investigation is the mechanism of nucleophilic substitution at the tetracoordinate sulfur atom. Theoretical studies, particularly using Density Functional Theory (DFT), have been instrumental in distinguishing between possible reaction pathways.

The chloride-chloride exchange reaction in arenesulfonyl chlorides serves as a fundamental model for these substitution reactions. mdpi.com Computational studies have investigated whether this reaction proceeds synchronously via a classical Sₙ2 mechanism or through a two-step addition-elimination (A-E) mechanism involving a hypervalent sulfurane intermediate. mdpi.com DFT calculations performed on a range of substituted arenesulfonyl chlorides have shown that the chloride exchange proceeds via a single transition state, which is characteristic of the Sₙ2 mechanism. mdpi.com This contrasts with the analogous fluoride (B91410) exchange reaction, which is believed to occur via the A-E mechanism. mdpi.com

While specific modeling of 4-ethylbenzenesulfonyl chloride is not extensively documented in the cited literature, studies on closely related analogs, such as p-toluenesulfonyl chloride, provide a strong basis for understanding its behavior. mdpi.com The simulations for these analogs involve calculating the potential energy surface of the reaction, identifying the transition state structures, and determining the activation energy barriers. researchgate.net For instance, in the Sₙ2-type transition state for the chloride exchange in p-toluenesulfonyl chloride, the incoming and outgoing chloride ions are positioned axially with respect to the sulfur atom, consistent with this mechanistic pathway. mdpi.com Other computational work has explored the mechanisms of reactions between benzenesulfonyl azides and alkenes, again using DFT to map out the cycloaddition and nitrogen extrusion pathways. nih.gov

Table 7.1: Comparison of Proposed Reaction Pathways for Nucleophilic Substitution at Sulfonyl Sulfur

| Reaction Pathway | Description | Intermediate/Transition State | Computational Findings for ArSO₂Cl |

|---|---|---|---|

| Sₙ2 (Associative) | A single, concerted step where the nucleophile attacks the sulfur atom as the leaving group departs. | A single trigonal bipyramidal transition state. | Favored for chloride-chloride exchange reactions. mdpi.com |

| Addition-Elimination (A-E) | A two-step process involving the formation of a pentacoordinate sulfurane intermediate, followed by the departure of the leaving group. | A stable or quasi-stable sulfurane intermediate. | Favored for fluoride-exchange reactions. mdpi.com |

| Sₙ1 (Dissociative) | A two-step process involving the initial heterolytic cleavage of the S-Cl bond to form a sulfonyl cation, followed by nucleophilic attack. | A sulfonyl cation intermediate. | Generally not favored for arenesulfonyl chlorides. koreascience.kr |

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are essential for analyzing the electronic structure of this compound, which in turn governs its reactivity. Methods like DFT are used to compute various molecular properties, including optimized geometry (bond lengths and angles), charge distributions, and molecular orbital energies. nih.gov

These calculations provide a detailed picture of the molecule's ground state and transition states. For a series of arenesulfonyl chlorides, DFT calculations have been used to determine structural parameters and their correlation with reactivity. mdpi.com The geometry around the sulfur atom is of particular interest. In the ground state, it is tetrahedral. During the Sₙ2 reaction, it passes through a trigonal bipyramidal transition state. mdpi.com

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key outputs of these calculations. The LUMO of a sulfonyl chloride is typically centered on the S-Cl bond, indicating that this is the site of nucleophilic attack. The energy of the LUMO can be correlated with the electrophilicity of the sulfur atom. Electron-donating groups, like the ethyl group at the para position, are expected to raise the energy of the LUMO, making the sulfur atom less electrophilic compared to unsubstituted benzenesulfonyl chloride.

Table 7.2: Representative Theoretical Data for Arenesulfonyl Chloride Properties Data below is illustrative, based on findings for related arenesulfonyl chlorides.

| Property | Description | Typical Calculated Value/Observation |

|---|---|---|

| S-Cl Bond Length | The distance between the sulfur and chlorine atoms. | Varies depending on the substituent; influences reactivity. |

| O-S-O Bond Angle | The angle between the two oxygen atoms and the sulfur atom. | Approximately 120-125°, indicating sp² character of the SO₂ group. |

| Mulliken Atomic Charges | The partial charge calculated for each atom. | The sulfur atom carries a significant positive charge, making it an electrophilic center. nih.gov |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Lower LUMO energy correlates with higher reactivity towards nucleophiles. |

Prediction of Reactivity and Selectivity

Computational studies, combined with kinetic experiments, allow for the prediction of reactivity and selectivity. A powerful tool in this regard is the Hammett equation, which provides a linear free-energy relationship to quantify the effect of substituents on the reactivity of aromatic compounds. wikipedia.orglibretexts.org

The Hammett equation is given by: log(k/k₀) = σρ

Where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant (e.g., benzenesulfonyl chloride).

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent (e.g., the 4-ethyl group).